Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione
Overview
Description
Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that combines the beneficial aspects of both thiazole and pyrimidine rings.
Scientific Research Applications
Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor.
Medicine: It shows promise as a therapeutic agent for treating neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials with unique properties.
Safety and Hazards
Future Directions
The future directions for research on Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione include further exploration of its synthetic methods and biological properties . There is also interest in developing novel Thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the Adenosine A1 and A2A receptors .
Mechanism of Action
Target of Action
Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione has been found to interact with several targets. It has been reported to inhibit topoisomerase I , an enzyme that plays a crucial role in DNA replication . Additionally, it has shown high affinity for both the adenosine A1 and A2A receptors , which are involved in various physiological processes .
Pharmacokinetics
Similar compounds have shown good drug-likeness profiles, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Biochemical Analysis
Biochemical Properties
Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione has been found to interact with several key enzymes and proteins in biochemical reactions. Notably, it has been evaluated for its inhibitory activity against topoisomerase I, an enzyme crucial for DNA replication and transcription . The compound’s interaction with this enzyme could potentially disrupt the normal function of cancer cells, making it a promising candidate for anticancer therapy .
Cellular Effects
In cellular processes, this compound has demonstrated potent cytotoxicity against several human cancer cell lines . It is believed to cause DNA damage during cell replication by stabilizing the topoisomerase I/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it has been proposed that the compound binds to the topoisomerase I/DNA complex, inhibiting the enzyme’s activity and leading to DNA damage .
Temporal Effects in Laboratory Settings
Its potent cytotoxicity and topoisomerase I inhibitory activity suggest that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The traditional approach for the preparation of thiazolo[5,4-d]pyrimidines involves constructing either the pyrimidine ring first and forming the thiazole ring in the terminal step, or preparing the thiazole ring initially and forming the pyrimidine ring in the terminal stage . For example, one method involves heating the thiazole precursor at 180°C for 2 hours .
Industrial Production Methods
Industrial production methods for thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are less commonly disclosed in public literature.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolo[5,4-d]pyrimidine scaffold .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-d]pyrimidin-7(6H)-ones, which have been investigated for their biological activities . These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Uniqueness
Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific combination of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to act as a potent and selective inhibitor of specific enzymes, such as topoisomerase I, sets it apart from other similar compounds .
Properties
IUPAC Name |
4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2S/c9-3-2-4(11-1-6-2)8-5(10)7-3/h1H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKSLGUQLMACHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(S1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303736 | |
Record name | [1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5082-82-6 | |
Record name | 5082-82-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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